Hydrazide de biocytine

Vue d'ensemble

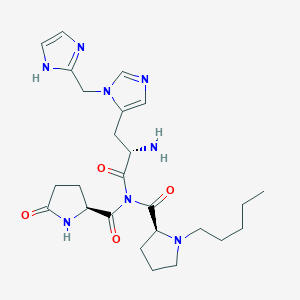

Description

L'hydrazide de biocytine est un dérivé de la biotine, une vitamine hydrosoluble qui joue un rôle crucial dans divers processus métaboliques. Ce composé est particulièrement précieux dans la recherche biochimique en raison de sa capacité à former des conjugués stables avec les aldéhydes et les cétones. L'this compound est couramment utilisée comme traceur cellulaire et dans les applications de marquage des protéines .

Applications De Recherche Scientifique

Biocytin hydrazide has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Biocytin hydrazide is primarily used to label glycoconjugates , which are proteins that have been glycosylated . The compound’s primary targets are the carbohydrate groups that have been oxidized to form aldehydes . These groups are found on glycoproteins and other carbohydrate-containing compounds .

Mode of Action

Biocytin hydrazide interacts with its targets through a two-step process. First, the vicinal diols on glycoproteins at the cell surface are oxidized. Then, the aldehyde byproducts of this oxidation reaction react with biocytin hydrazide . The hydrazide group in the compound reacts with carbonyls (aldehydes and ketones), resulting in a hydrazone linkage .

Biochemical Pathways

The biochemical pathway involved in the action of biocytin hydrazide is the glycosylation of proteins. Glycosylation is a post-translational modification where a carbohydrate is covalently attached to a target protein. When these glycosylated proteins are oxidized, they can react with biocytin hydrazide, leading to the labeling of the proteins .

Pharmacokinetics

It is known that the compound is water-soluble , which suggests that it could be readily absorbed and distributed in aqueous biological environments.

Result of Action

The result of biocytin hydrazide’s action is the biotinylation of glycoproteins . This allows for the detection and analysis of these proteins using avidin-biotin technology .

Action Environment

The action of biocytin hydrazide is influenced by the pH of the environment. The compound reacts with carbonyls most efficiently in amine-free, near-neutral conditions (pH 6.5-7.5) . Additionally, the presence of primary amine-containing buffers in the oxidation and biotinylation steps can react with aldehydes and quench the reaction with hydrazides .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Biocytin hydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be introduced into cells via micro-injection . The linking arm of biocytin hydrazide enables easier binding to avidin/sterptavidin in ELISA .

Cellular Effects

Biocytin hydrazide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of biocytin hydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hydrazide de biocytine est synthétisée par réaction de la biocytine avec l'hydrazine. Le processus implique la formation d'une liaison hydrazide entre la partie biotine et la molécule d'hydrazine. La réaction se produit généralement dans des conditions douces, avec l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) pour faciliter la réaction .

Méthodes de production industrielle : Dans les milieux industriels, la production d'this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de techniques de purification avancées, telles que la chromatographie, est essentielle pour éliminer les impuretés et atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : L'hydrazide de biocytine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut réagir avec des agents oxydants pour former des dérivés aldéhydes ou cétones.

Réduction : L'this compound peut être réduite pour former des dérivés aminés stables.

Substitution : Le groupe hydrazide peut participer à des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les protéines biotinylées et d'autres biopolymères, qui sont précieux dans divers dosages biochimiques et applications de recherche .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

L'this compound exerce ses effets par la formation de liaisons hydrazone stables avec les groupes aldéhydes et cétones. Cette réaction est facilitée par la présence du groupe hydrazide, qui réagit avec les composés carbonylés pour former une liaison hydrazone. Les produits biotinylés résultants peuvent ensuite être détectés à l'aide de dosages à base d'avidine ou de streptavidine, permettant l'identification et la quantification précises des molécules cibles .

Comparaison Avec Des Composés Similaires

L'hydrazide de biocytine est unique en sa capacité à former des conjugués stables avec les aldéhydes et les cétones, ce qui la rend très précieuse pour les applications de biotinylation. Des composés similaires comprennent :

Hydrazide de biotine : Similaire à l'this compound mais dépourvue de la partie lysine, ce qui la rend moins polyvalente dans certaines applications.

Hydrazide de desthiobiotine : Un dérivé de la biotine qui n'a pas l'atome de soufre, ce qui entraîne une affinité plus faible pour l'avidine et la streptavidine par rapport à l'this compound.

N-hydroxysuccinimidyl biotine : Utilisé pour la biotinylation des amines primaires mais ne réagit pas avec les aldéhydes et les cétones.

L'this compound se distingue par sa grande spécificité et sa stabilité dans la formation de conjugués biotinylés, ce qui en fait un choix privilégié pour de nombreuses applications biochimiques et de recherche .

Propriétés

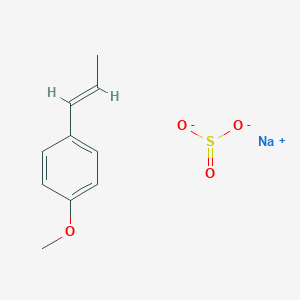

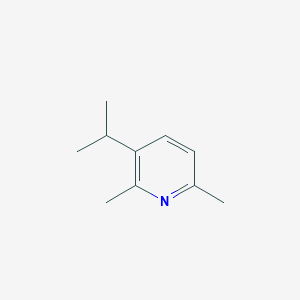

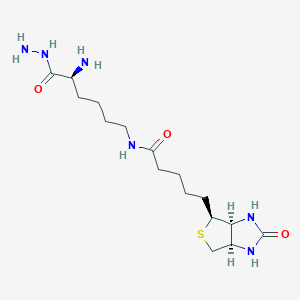

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(5S)-5-amino-6-hydrazinyl-6-oxohexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHTPJCSHZYFJ-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)NN)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145482 | |

| Record name | Biocytin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102743-85-1 | |

| Record name | Biocytin hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102743851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biocytin hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Biocytin hydrazide primarily interacts with carbonyl groups, showing selectivity for aldehydes over ketones. This interaction is based on the reactivity of the hydrazide moiety with carbonyl groups, forming a stable hydrazone bond. [, , , ] While widely known for labeling carbohydrate moieties, specifically sialic acids and galactose, on glycoproteins, research indicates its ability to directly biotinylate peptides and proteins by reacting with the guanidino group of arginine's side chain, in addition to the N-terminal and lysine residues. [, ] This biotinylation allows for the subsequent capture and analysis of target molecules using avidin-biotin technology. [, ]

ANone: While the provided research papers don't explicitly state the molecular formula and weight, they can be easily found in chemical databases. Spectroscopic data like NMR or IR spectra are not discussed in these research articles.

ANone: The research focuses on Biocytin Hydrazide's application in biological systems, primarily for labeling and purification purposes. Information regarding its stability under various conditions, such as different solvents, pH levels, or temperatures, is not discussed in detail within the provided abstracts. Similarly, specific details about material compatibility are not explicitly addressed.

A: Biocytin hydrazide serves as a useful tool for characterizing receptor proteins through its application in affinity cross-linking. [] A specific example is its use in studying the chitin elicitor binding protein (CEBiP). Researchers synthesized a biocytin hydrazide conjugate of N-acetylchitooctaose (GN8-Bio). This conjugate allowed for the detection of CEBiP in membrane preparations and facilitated its purification via avidin affinity chromatography. Further identification was achieved through LC-MALDI-MS/MS analysis after tryptic digestion. This method, utilizing biocytin hydrazide for affinity cross-linking, holds promise for purifying and identifying a range of plant receptor proteins. []

A: Yes, biocytin hydrazide has been successfully employed to investigate post-translational modifications in proteins, specifically the identification of a novel aspartyl aldehyde modification in the CP47 subunit of Photosystem II. [] By using biocytin hydrazide's affinity for carbonyl groups, researchers were able to tag and isolate a modified peptide, ultimately leading to the identification of a post-translationally modified aspartic acid residue. This highlights the utility of biocytin hydrazide in unraveling complex protein modifications. []

A: Biotinylated PEG/PAMA block copolymers, synthesized by incorporating biocytin hydrazide at the PEG chain end, have been successfully employed in constructing stable bionanoparticles. [] These copolymers, when combined with CdSe/ZnS nanoparticles (QD) in aqueous solutions, significantly improve dispersion stability, even in physiological saline conditions. This enhanced stability stems from the steric hindrance provided by the tethered biotin-PEG/PAMA chains on the QD surface. This approach shows potential for various biological applications, including immunohistochemistry. []

A: Biocytin hydrazide plays a crucial role in creating protein-resistant surfaces for biosensing applications, as demonstrated by its use in modifying self-assembled monolayers (SAMs) on gold surfaces. [] This method involves synthesizing oligo(ethylene glycol) (OEG)-linked alkanethiols with a terminal vicinal diol, which is subsequently converted to an aldehyde group. While the OEG layer provides initial protein resistance, the aldehyde groups, modified with biocytin hydrazide, enable the specific capture of streptavidin or the covalent attachment of biomolecules. This strategy using biocytin hydrazide is essential for developing highly specific and sensitive biosensors with minimal non-specific binding. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.